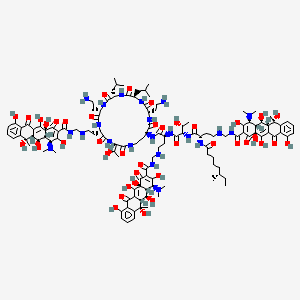
Colimecycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colimecycline is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of tetracycline, a broad-spectrum antibiotic, and is used for its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of colimecycline involves several steps, starting from the basic tetracycline structure. The process typically includes the following steps:
Hydrogenation: The tetracycline is subjected to hydrogenation to reduce specific double bonds.
Amidation: The hydrogenated product is then reacted with an amine to form an amide derivative.
Cyclization: The amide derivative undergoes cyclization to form the this compound structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors to reduce the tetracycline.
Continuous Amidation: Employing continuous flow reactors for the amidation step.
Automated Cyclization: Utilizing automated systems for the cyclization process to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Colimecycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: Various substituents can be introduced into the this compound structure through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with altered antibacterial properties and improved pharmacokinetics.
Scientific Research Applications
Colimecycline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tetracycline derivatives.
Biology: Employed in research on bacterial resistance mechanisms.
Medicine: Investigated for its potential in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Colimecycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This inhibition prevents the elongation of polypeptide chains, resulting in bacteriostatic actions . The molecular targets include the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound of colimecycline, used for similar antibacterial purposes.
Doxycycline: Another tetracycline derivative with a broader spectrum of activity.
Minocycline: Known for its enhanced ability to penetrate tissues and treat infections.
Uniqueness
This compound is unique due to its specific modifications that enhance its antibacterial properties and reduce resistance development compared to other tetracycline derivatives.
properties
CAS RN |
58298-92-3 |
|---|---|
Molecular Formula |
C122H172N22O40 |
Molecular Weight |
2586.8 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aS)-N-[[2-[(3S,6S,9S,12S,15R,18S,21S)-21-[[(2S)-4-[[[(4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-[[(2S,3R)-2-[[(2S)-4-[[[(4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-[[(6S)-6-methyloctanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-9,18-bis(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-6-yl]ethylamino]methyl]-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C122H172N22O40/c1-18-51(6)24-19-20-31-68(150)132-59(34-40-125-46-129-112(174)75-92(154)86(142(12)13)81-95(157)78-72(98(160)120(81,182)101(75)163)89(151)69-54(117(78,9)179)25-21-28-65(69)147)108(170)141-85(53(8)146)116(178)137-60(35-41-126-47-130-113(175)76-93(155)87(143(14)15)82-96(158)79-73(99(161)121(82,183)102(76)164)90(152)70-55(118(79,10)180)26-22-29-66(70)148)106(168)136-62-37-43-128-115(177)84(52(7)145)140-109(171)61(135-104(166)57(32-38-123)134-110(172)63(44-49(2)3)139-111(173)64(45-50(4)5)138-105(167)58(33-39-124)133-107(62)169)36-42-127-48-131-114(176)77-94(156)88(144(16)17)83-97(159)80-74(100(162)122(83,184)103(77)165)91(153)71-56(119(80,11)181)27-23-30-67(71)149/h21-23,25-30,49-53,57-64,78-88,95-97,125-127,145-149,154-162,179-184H,18-20,24,31-48,123-124H2,1-17H3,(H,128,177)(H,129,174)(H,130,175)(H,131,176)(H,132,150)(H,133,169)(H,134,172)(H,135,166)(H,136,168)(H,137,178)(H,138,167)(H,139,173)(H,140,171)(H,141,170)/t51-,52+,53+,57-,58-,59-,60-,61-,62-,63-,64+,78+,79+,80+,81+,82+,83+,84-,85-,86-,87-,88-,95-,96-,97-,117+,118+,119+,120-,121-,122-/m0/s1 |
InChI Key |
UZNWSTUSXOVSQZ-HIDVEBLVSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCNCNC(=O)C1=C([C@H]([C@@H]2[C@H]([C@H]3C(=C([C@@]2(C1=O)O)O)C(=O)C4=C([C@@]3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCNC(=O)C5=C([C@H]([C@@H]6[C@H]([C@H]7C(=C([C@@]6(C5=O)O)O)C(=O)C8=C([C@@]7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)N[C@H]9CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C([C@H]([C@@H]2[C@H]([C@H]3C(=C([C@@]2(C1=O)O)O)C(=O)C1=C([C@@]3(C)O)C=CC=C1O)O)N(C)C)O)[C@@H](C)O |
SMILES |
CCC(C)CCCCC(=O)NC(CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)NC(C(C)O)C(=O)NC(CCNCNC(=O)C5=C(C(C6C(C7C(=C(C6(C5=O)O)O)C(=O)C8=C(C7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)NC9CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C1=C(C3(C)O)C=CC=C1O)O)N(C)C)O)C(C)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)NC(C(C)O)C(=O)NC(CCNCNC(=O)C5=C(C(C6C(C7C(=C(C6(C5=O)O)O)C(=O)C8=C(C7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)NC9CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C1=C(C3(C)O)C=CC=C1O)O)N(C)C)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



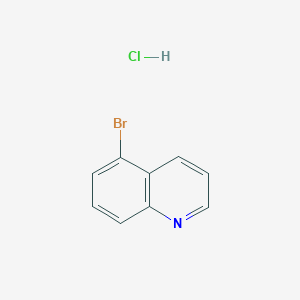

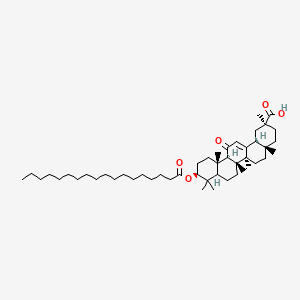
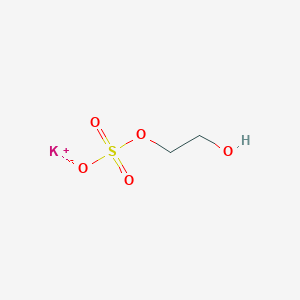
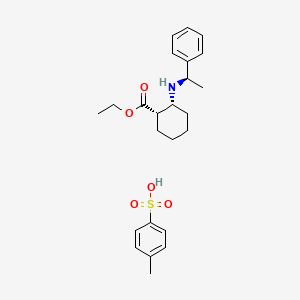
![5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1513017.png)
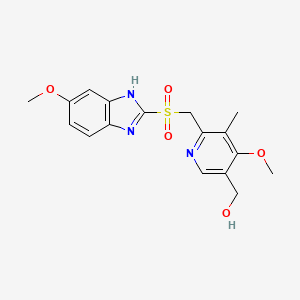


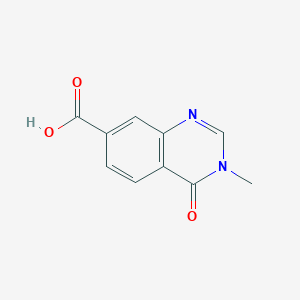


![methyl 4-chloro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B1513038.png)
![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)